Rarasaponin VI

Catalog No.
S660761
CAS No.
M.F
C50H78O18
M. Wt
967.1 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rarasaponin VI

Product Name

Rarasaponin VI

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C50H78O18

Molecular Weight

967.1 g/mol

InChI

InChI=1S/C50H78O18/c1-24-34(55)38(67-43-40(65-26(3)53)36(57)30(22-62-43)64-25(2)52)37(58)41(63-24)68-39-35(56)29(54)21-61-42(39)66-33-13-14-46(6)31(47(33,7)23-51)12-15-49(9)32(46)11-10-27-28-20-45(4,5)16-18-50(28,44(59)60)19-17-48(27,49)8/h10,24,28-43,51,54-58H,11-23H2,1-9H3,(H,59,60)/t24-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,46-,47-,48+,49+,50-/m0/s1

InChI Key

UXBDSTDTKIZOPD-ZZTNWBGSSA-N

Synonyms

rarasaponin VI

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)OC(=O)C)O)OC(=O)C)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)OC(=O)C)O)OC(=O)C)O

Rarasaponin VI is a natural product found in Sapindus emarginatus, Sapindus mukorossi, and Sapindus rarak with data available.

Rarasaponin VI is a saponin compound with the chemical formula C50H78O18C_{50}H_{78}O_{18} and is classified under the oleanane-type saponins. It is primarily extracted from the roots of various plant species, particularly from the genus Dioscorea, which are known for their diverse biological activities. Rarasaponin VI exhibits unique structural characteristics that contribute to its functional properties, including a complex glycosidic structure that enhances its solubility and interaction with biological membranes .

Typical of saponins. These include hydrolysis, where the glycosidic bonds can be cleaved by acids or enzymes, leading to the formation of aglycones and sugar moieties. Additionally, rarasaponin VI can undergo oxidation and reduction reactions, which may alter its biological activity and potential applications. The compound's surfactant properties allow it to interact with organic and inorganic materials, facilitating adsorption processes in environmental applications .

Rarasaponin VI exhibits a range of biological activities, making it a subject of interest in pharmacological research. Studies have indicated that it possesses antimicrobial, antioxidant, and anti-inflammatory properties. Its ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy. Furthermore, rarasaponin VI has been shown to modulate various biochemical pathways, potentially influencing cellular signaling and immune responses .

The synthesis of rarasaponin VI can be achieved through both natural extraction and synthetic approaches. The natural extraction involves isolating the compound from plant sources using solvents such as ethanol or methanol, followed by purification techniques like high-performance liquid chromatography (HPLC). Synthetic methods may involve chemical modifications of simpler saponins or related compounds through glycosylation reactions to construct the complex structure of rarasaponin VI .

Rarasaponin VI finds applications in several fields due to its unique properties:

  • Environmental Remediation: It is used as a natural surfactant in the preparation of modified bentonites for the adsorption of dyes and heavy metals from wastewater.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new antimicrobial agents or anti-inflammatory drugs.
  • Cosmetics: Due to its surfactant properties, rarasaponin VI is incorporated into cosmetic formulations for skin cleansing and conditioning .

Interaction studies involving rarasaponin VI have focused on its ability to form complexes with various substances, enhancing their solubility and bioavailability. For instance, it has been used to modify bentonite clay, improving its efficiency in adsorbing pollutants from aqueous solutions. Research indicates that rarasaponin VI enhances the removal rates of dyes such as methylene blue and crystal violet from wastewater by increasing the surface area and adsorption capacity of the modified materials .

Rarasaponin VI shares structural similarities with other saponins but is unique due to its specific glycosidic composition and biological activity profile. Below are some similar compounds for comparison:

Compound NameStructure TypeKey Properties
Rarasaponin IOleanane-type saponinAntimicrobial, antioxidant
Ginsenoside Rb1Dammarane-type saponinNeuroprotective, anti-cancer
Quillaja saponinsQuillaic acid derivativesEmulsifying agent, immunoadjuvant

Rarasaponin VI is distinct from these compounds due to its specific activity against certain pathogens and its effectiveness in environmental applications like dye removal . The structural variations among these compounds influence their solubility, bioactivity, and potential uses in various industries.

XLogP3

3.3

Dates

Last modified: 07-20-2023

Explore Compound Types